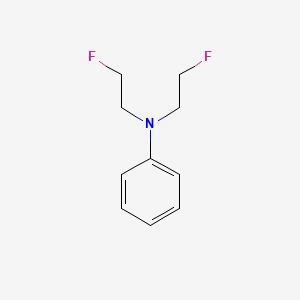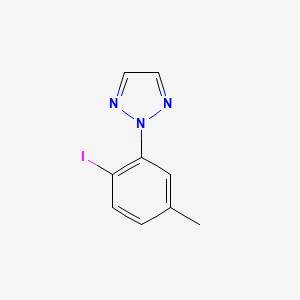
2-Bromo-5-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI and a molecular weight of 359.00 g/mol It is a biphenyl derivative where bromine and iodine atoms are substituted at the 2 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-iodo-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of 2-Bromo-5-iodo-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would require careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organoboron Compounds: Commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups .
Applications De Recherche Scientifique
2-Bromo-5-iodo-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-iodo-1,1’-biphenyl in chemical reactions typically involves the formation of intermediates through substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobiphenyl: A similar compound with a bromine atom substituted at the 2 position.
4-Bromo-4’-iodo-1,1’-biphenyl: Another biphenyl derivative with bromine and iodine atoms substituted at the 4 and 4’ positions.
Uniqueness
2-Bromo-5-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C12H8BrI |
|---|---|
Poids moléculaire |
359.00 g/mol |
Nom IUPAC |
1-bromo-4-iodo-2-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
HACBIUZTXDBLAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)

![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)

![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)

![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)



